molecular formula C7H4BrF3O B1266203 4-Bromo-2-(trifluoromethyl)phenol CAS No. 50824-04-9

4-Bromo-2-(trifluoromethyl)phenol

Cat. No.: B1266203
CAS No.: 50824-04-9
M. Wt: 241 g/mol
InChI Key: PDPGERGWEOJVDC-UHFFFAOYSA-N
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Description

4-Bromo-2-(trifluoromethyl)phenol is a useful research compound. Its molecular formula is C7H4BrF3O and its molecular weight is 241 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Chemical Reactions and Synthesis

4-Bromo-2-(trifluoromethyl)phenol is involved in various chemical processes and synthesis. A study by Fischer and Henderson (1983) describes its use in bromination reactions and the resultant bromo derivatives. This showcases its role in complex chemical rearrangements, highlighting its significance in synthetic chemistry (Fischer & Henderson, 1983).

Crystallography and Vibrational Analysis

The compound has been analyzed in the context of crystallography and vibrational, electronic, and optical analysis. Soltani et al. (2018) conducted a comprehensive study using Density Functional Theory (DFT) and Time-Dependent Density Functional Theory (TD-DFT) to explore the optical and electronic properties of 4-Bromo-2-(2,5-dichloro-phenylimino)-phenol, a related compound. This research provides insights into its molecular structure and properties, which can be crucial for various scientific applications (Soltani et al., 2018).

Synthesis of Novel Compounds

This compound serves as a building block for synthesizing new compounds. Zhang et al. (2018) reported the synthesis of novel linear trinuclear manganese clusters using a compound structurally similar to this compound. This indicates its utility in developing new materials with potential applications in various fields like magnetism and electrochemistry (Zhang et al., 2018).

Optical and Fluorescence Properties

The compound's derivatives have been studied for their optical and fluorescence properties. Yoshino et al. (2010) explored intensely fluorescent azobenzenes derived from bromophenols, demonstrating the potential of these compounds in applications like fluorescent vital staining and visualization of living tissues (Yoshino et al., 2010).

Schiff Base Compounds

Schiff base compounds derived from this compound have been synthesized and characterized, as detailed by Khalaji et al. (2017). These studies contribute to understanding the compound's chemistry and potential applications in areas like molecular recognition and catalysis (Khalaji et al., 2017).

Environmental Impact

Research by Koch and Sures (2018) discusses the environmental concentrations and toxicology of tribromophenol, a related compound. This research is crucial for understanding the environmental impact and safety of bromophenol derivatives, including this compound (Koch & Sures, 2018).

Safety and Hazards

4-Bromo-2-(trifluoromethyl)phenol may cause skin irritation, serious eye irritation, and respiratory irritation . It’s recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to use it only outdoors or in a well-ventilated area .

Properties

IUPAC Name

4-bromo-2-(trifluoromethyl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrF3O/c8-4-1-2-6(12)5(3-4)7(9,10)11/h1-3,12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDPGERGWEOJVDC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrF3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40198854
Record name o-Cresol, 4-bromo-alpha,alpha,alpha-trifluoro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40198854
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

50824-04-9
Record name o-Cresol, 4-bromo-alpha,alpha,alpha-trifluoro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050824049
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name o-Cresol, 4-bromo-alpha,alpha,alpha-trifluoro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40198854
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-bromo-2-(trifluoromethyl)phenol
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Synthesis routes and methods I

Procedure details

First, 41.33 g of 2-trifluoromethylphenol and 1800 ml of chloroform were charged into a reaction vessel, and 129.16 g of tetra-n-butylammonium tribromide was slowly added at room temperature over about one hour with stirring. After stirring at room temperature for 72 hours, the reaction solution was concentrated. Then, 500 ml of 10% hydrochloric acid was added to the resultant residue, and the mixture was extracted four times with 200 ml of diethyl ether. The ether layers were combined, washed with water, dried over anhydrous magnesium sulfate and then concentrated to give 49.5 g of 4-bromo-2-trifluoromethylphenol as a crude product (yield, 81%).
Quantity
41.33 g
Type
reactant
Reaction Step One
Quantity
1800 mL
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solvent
Reaction Step One
Quantity
129.16 g
Type
reactant
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Synthesis routes and methods II

Procedure details

A solution of 3.0 g (11.8 mmol) 4-bromo-1-methoxy-2-trifluoromethyl-benzene in 20 mL 1 M HBr in glacial acetic acid is stirred for 60 h at 90° C. The reaction solution is diluted with 300 mL water, adjusted to pH 7 with K2CO3. The aqueous phase is extracted with EtOAc, the combined organic extracts are with washed 40 mL quarter-saturated NaHCO3 solution and dried over MgSO4. The solvent is eliminated i.vac. and the product is further reacted without any more purification.
Quantity
3 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
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solvent
Reaction Step One
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0 (± 1) mol
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solvent
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0 (± 1) mol
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300 mL
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Synthesis routes and methods III

Procedure details

A round-bottom flask with stirbar was charged with 2-(trifluoromethyl)phenol (1.7 g, 10.49 mmol) in 10 mL CH2Cl2 was cooled to 0° C. Bromine (0.540 ml, 10.49 mmol) in 2 mL CH2Cl2 was added dropwise. The reaction mixture was stirred at 0° C. for 1 hour, then allowed to warm to ambient temperature over 1 hour. Aqueous NaHSO3 solution was added, and the mixture extracted with CH2Cl2. The organic phase was washed with aqueous NaHCO3 and brine, dried (MgSO4), filtered, and concentrated. The residues were purified by flash chromatography eluting with 100% CH2Cl2, to afford the title compound. 1H NMR (300 MHz, dimethylsulfoxide-d6) δ ppm 10.90 (s, 1H), 7.63 (m, 1H), 6.98 (d, 1H).
Quantity
1.7 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0.54 mL
Type
reactant
Reaction Step Two
Quantity
2 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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